

DS21360717: A Potent Chemical Probe for Interrogating FER Kinase Function

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For Researchers, Scientists, and Drug Development Professionals

DS21360717 has emerged as a highly potent, orally active small molecule inhibitor of FER (Fps/Fes related) non-receptor tyrosine kinase, a key player in various cellular processes, including cell-cell adhesion, cytoskeletal regulation, and signaling cascades downstream of growth factor receptors.[1] Dysregulation of FER kinase activity has been implicated in the progression and metastasis of several cancers, making it an attractive target for therapeutic intervention. This guide provides a comprehensive comparison of **DS21360717** with alternative chemical probes for FER kinase, supported by experimental data and detailed protocols to aid researchers in its effective utilization.

Performance Comparison of FER Kinase Inhibitors

DS21360717 demonstrates sub-nanomolar potency against FER kinase. However, its utility as a highly specific chemical probe is tempered by off-target activities. An improved analog, DS08701581, has been developed with enhanced selectivity. This section compares the biochemical potency and cellular activity of **DS21360717** with DS08701581 and other less selective, commercially available compounds known to inhibit FER.

Table 1: Biochemical Potency and Cellular Activity of FER Kinase Inhibitors



Compound	FER IC50 (nM)	Cellular Gl₅o (nM) in Ba/F3-FER Cells	Cellular Gl₅₀ (nM) in Ba/F3-Mock Cells
DS21360717	0.49[1]	1.9[1]	220[1]
DS08701581	Not explicitly stated, but described as "highest class cell- free" activity	Not explicitly stated, but described as "highest class cell" activity	Not explicitly stated
Dasatinib	Not explicitly stated for FER, but inhibits Src family kinases at <1.1 nM	Not applicable	Not applicable
PP1	Not explicitly stated for FER, but inhibits Lck and Fyn at 5 and 6 nM, respectively	Not applicable	Not applicable
PP2	Not explicitly stated for FER, but inhibits Lck and Fyn at 4 and 5 nM, respectively	Not applicable	Not applicable

Kinase Selectivity Profile

A critical aspect of a chemical probe's utility is its selectivity. The following table summarizes the kinase selectivity of **DS21360717** and its improved analog, DS08701581, against a panel of 64 kinases at a concentration of 200 nM. A lower number of inhibited off-target kinases indicates higher selectivity.

Table 2: Kinase Selectivity Profile of **DS21360717** and DS08701581



Compound	Number of Kinases with >90% Inhibition (at 200 nM)	Notable Off-Targets Inhibited (>90%)
DS21360717	12	ALK, FLT3, CSF1R, KIT, PTK2B, ROS1, SYK, NTRK1, CHEK2, CDK2, MAP4K4, TSSK1B
DS08701581	6	ALK, FLT3, PTK2B, SYK, CHEK2, TSSK1B

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of experimental findings. Below are representative protocols for key assays used to characterize FER kinase inhibitors.

Biochemical Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This assay measures the ability of a compound to displace a fluorescently labeled tracer from the ATP-binding site of the FER kinase.

Materials:

- Recombinant human FER kinase
- LanthaScreen® Eu-anti-Tag Antibody
- Alexa Fluor™ 647-labeled Kinase Tracer
- Kinase Buffer
- Test compounds (e.g., DS21360717)
- 384-well assay plates

Procedure:



- Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations.
- Assay Plate Setup:
 - Add 2.5 μL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
 - Add 2.5 μL of the FER enzyme/Eu-antibody mixture to each well.
 - Add 5 μL of the Alexa Fluor™ 647-Tracer solution to each well.
- Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
- Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
- Data Analysis:
 - Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
 - Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
 - Plot the normalized percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cellular Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

- Ba/F3-FER and Ba/F3-Mock cell lines
- · Cell culture medium



- Test compounds (e.g., **DS21360717**)
- 96-well cell culture plates
- CellTiter-Glo® Reagent

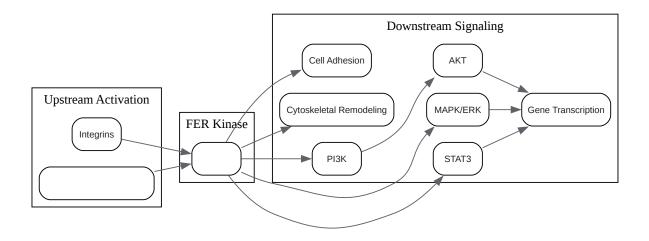
Procedure:

- Cell Seeding: Seed Ba/F3-FER and Ba/F3-Mock cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 μL of culture medium.
- Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compound to the appropriate wells. Include a vehicle control (DMSO).
- Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
- Assay Measurement:
 - Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
 - Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.
 - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition: Measure the luminescence using a plate reader.
- Data Analysis:
 - Subtract the background luminescence (media only).
 - Normalize the data to the vehicle-treated control cells (100% viability).
 - Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the GI₅₀ value.



Visualizing FER Kinase Signaling and Experimental Workflow

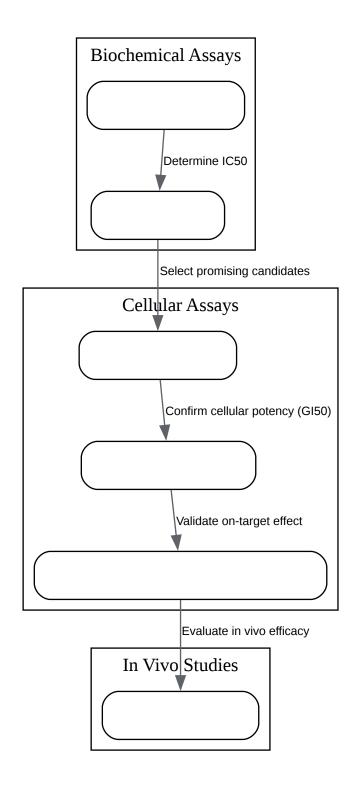
To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using Graphviz.



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FER Kinase Signaling Pathway





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Experimental Workflow for Kinase Inhibitor Comparison



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References

- 1. cancer-research-network.com [cancer-research-network.com]
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